Dexamethasone 9,11-Epoxide Dexamethasone 9,11-Epoxide Dexamethasone impurity.
Brand Name: Vulcanchem
CAS No.: 24916-90-3
VCID: VC21348704
InChI: InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
SMILES: CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Molecular Formula: C22H28O5
Molecular Weight: 372.5 g/mol

Dexamethasone 9,11-Epoxide

CAS No.: 24916-90-3

Cat. No.: VC21348704

Molecular Formula: C22H28O5

Molecular Weight: 372.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexamethasone 9,11-Epoxide - 24916-90-3

CAS No. 24916-90-3
Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
IUPAC Name (1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-14-(2-hydroxyacetyl)-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one
Standard InChI InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
Standard InChI Key GBDXNHBVYAMODG-QDBZYVRYSA-N
Isomeric SMILES C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@@H](O5)C[C@@]2([C@]1(C(=O)CO)O)C)C
SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Canonical SMILES CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
Appearance Off-White to Pale Yellow Solid
Melting Point >230°C (dec.)

Chemical Identity and Structure

Dexamethasone 9,11-Epoxide is characterized as an impurity found in commercial preparations of dexamethasone, an anti-inflammatory compound approved by the FDA for treating various conditions including arthritis, skin diseases, croup, and brain swelling . The compound features a distinctive epoxide ring formation between carbon positions 9 and 11 of the steroid skeleton.

Molecular Properties

The compound has well-defined chemical properties that are important for its identification and characterization:

PropertyValue
Molecular FormulaC22H28O5
Molecular Weight372.4547
StereochemistryABSOLUTE
Defined Stereocenters8 / 8
E/Z Centers0
Charge0
Optical ActivityUNSPECIFIED

Table 1: Physicochemical properties of Dexamethasone 9,11-Epoxide

Structural Representation

The chemical structure can be represented using standardized chemical notations:

SMILES Notation

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@]4(C)[C@@]35O[C@H]5C[C@]2(C)[C@@]1(O)C(=O)CO

InChI Identifier

InChIKey=GBDXNHBVYAMODG-QDBZYVRYSA-N

The complex stereochemistry of the molecule is particularly notable, with all 8 stereocenters being defined, contributing to its specific biological and chemical properties.

Pharmaceutical Significance

Role as an Intermediate

Corticosteroid 9,11β-epoxides, including Dexamethasone 9,11-Epoxide, serve as key intermediates in the preparation of several pharmaceutically important compounds, including:

  • Betamethasone

  • Mometasone

  • Beclomethasone

  • Dexamethasone

These medications are widely used in treating inflammatory and autoimmune conditions, making the synthesis and quality control of their precursors a matter of significant pharmaceutical importance.

Synthesis Methodologies

Process Development

The synthesis of corticosteroid 9,11β-epoxides has undergone significant process improvements to enhance yield, purity, and industrial scalability. A notable advancement involves a PCl5-mediated process that has been implemented in full-scale production facilities .

Improved Synthetic Pathway

The improved synthetic pathway involves a multi-step process:

  • PCl5-mediated regioselective dehydration of 11α-hydroxy-steroid to form the corresponding Δ9,11 double bond

  • Conversion of the olefin to 9α,11β-bromoformate using 1,3-dibromo-5,5-dimethyl hydantoin (DBH) in DMF

  • Cyclization to produce the desired 9,11β-epoxide through treatment with NaOH

This process effectively eliminates or minimizes major process-related impurities including:

  • 21-OH-Δ9,11-triene

  • 21-OH-Δ11,12-triene

  • 21-Cl-Δ9,11-triene

  • β-epoxide-21-cathylate

  • 11β-Cl

Process Optimization and Industrial Implementation

Manufacturing Challenges

The production of high-purity Dexamethasone 9,11-Epoxide presents several manufacturing challenges, including:

  • Control of regioselectivity in dehydration reactions

  • Maintenance of stereochemical integrity during transformations

  • Minimization of side reactions and impurity formation

  • Scalability of laboratory processes to industrial production

Quality Improvements

The implementation of optimized synthetic routes has resulted in substantial quality improvements:

Table 2: Comparison of traditional and improved processes for 9,11β-epoxide synthesis

Patent Protection

The strategic importance of improved methods for synthesizing 9,11β-epoxy steroid compounds is reflected in patent activity, indicating ongoing interest in developing more efficient and economical production methods .

Analytical Characterization

Identification Methods

The identification and characterization of Dexamethasone 9,11-Epoxide typically involves a combination of analytical techniques:

  • Chromatographic methods (HPLC)

  • Spectroscopic techniques (NMR, IR, MS)

  • Stereochemical analysis

These methods are essential for both quality control in pharmaceutical manufacturing and for research purposes related to impurity profiling.

Future Research Directions

Process Optimization

Ongoing research continues to focus on optimizing the synthesis of Dexamethasone 9,11-Epoxide and related intermediates, with particular emphasis on:

  • Green chemistry approaches to reduce environmental impact

  • Continuous flow chemistry for improved process efficiency

  • Catalytic methods to enhance stereoselectivity and yield

  • Novel purification techniques to increase product quality

Collaborative Manufacturing

The development of robust and economical synthesis of key intermediates like Dexamethasone 9,11-Epoxide is crucial for delivering resilient and economically viable supply chains for pharmaceutical compounds and their related impurities . This has prompted increased collaboration between academic and industrial researchers to develop innovative synthetic methodologies.

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